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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B15563195

Introduction

Celgosivir is an oral prodrug of the natural indolizidine alkaloid, castanospermine.[1][2] It was
developed to improve upon the therapeutic potential of castanospermine, a potent inhibitor of
a-glucosidase enzymes.[2][3] This technical guide provides an in-depth overview of the
discovery of castanospermine, the subsequent development of celgosivir, its mechanism of
action, and a summary of its evaluation as a broad-spectrum antiviral agent, with a particular
focus on its activity against Dengue and Hepatitis C viruses. The information is tailored for
researchers, scientists, and professionals in the field of drug development.

Discovery and Origin of Castanospermine

Castanospermine was first isolated from the seeds of the Australian chestnut tree,
Castanospermum australe, also known as the Moreton Bay Chestnut.[3][4][5] It is a water-
soluble indolizidine alkaloid, chemically identified as (1S,6S,7R,8R,8aR)-octahydroindolizine-
1,6,7,8-tetrol.[3][6] The initial isolation procedures were described as tedious, but newer
methods have since improved the yield.[7] The discovery of its ability to inhibit glycosidase
enzymes sparked significant interest in its potential therapeutic applications, including antiviral,
anti-inflammatory, and immunosuppressive activities.[3][6][8]
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To enhance the properties of the parent compound, a prodrug, celgosivir, was developed.[9]
Celgosivir is 6-O-butanoyl-castanospermine, a modification designed to increase cellular
uptake.[9] Following oral administration, celgosivir is well-absorbed and rapidly metabolized
by esterases into the active compound, castanospermine.[1][2][10] This prodrug strategy was
employed to improve the pharmacokinetic profile and in vivo efficacy.[11] Studies have
suggested that celgosivir is approximately twice as potent as castanospermine in terms of in
vivo antiviral efficacy against dengue virus in mouse models.[11]

Mechanism of Action: a-Glucosidase Inhibition

The primary mechanism of action for both castanospermine and celgosivir is the competitive
inhibition of host a-glucosidases | and I, which are key enzymes in the endoplasmic reticulum
(ER).[2][12][13] These enzymes are responsible for the initial trimming steps of the N-linked
oligosaccharide chains attached to newly synthesized viral glycoproteins.

Specifically, a-glucosidase | removes the terminal glucose residue from the Glc3Man9GIcNAc2
precursor oligosaccharide on the glycoprotein.[14] Inhibition of this step leads to the
accumulation of incorrectly folded viral glycoproteins.[14][15] This misfolding prevents the
proper interaction of these glycoproteins with ER chaperones like calnexin and calreticulin,
which are essential for correct protein folding and quality control.[14][16] Consequently, the
maturation, assembly, and secretion of new, infectious viral particles are disrupted.[14][17] This
host-directed mechanism of action provides a broad spectrum of activity against many
enveloped viruses that rely on this glycosylation pathway.[1][13]
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Mechanism of action of Castanospermine/Celgosivir.
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Antiviral Activity and Efficacy

Celgosivir and its active form, castanospermine, have demonstrated broad-spectrum antiviral
activity against a range of enveloped viruses.

In Vitro Efficacy

The compounds have shown potent inhibition of various viruses in cell culture models.
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Virus Compound Assay Cell Line IC50/ EC50 Reference
Dengue Virus o
Celgosivir - - 0.2 uM [18]
(DENV-2)
Dengue Virus
(DENV-1, 3, Celgosivir - - <0.7 uM [18]
4)
Bovine Viral
Diarrhoea Celgosivir Plague Assay  MDBK 16 uM [13][18]
Virus (BVDV)
Bovine Viral )
) o Cytopathic
Diarrhoea Celgosivir MDBK 47 uM [13][18]
_ Effect Assay
Virus (BVDV)
Bovine Viral
] Castanosper
Diarrhoea ] Plague Assay  MDBK 110 pM [13][19]
mine
Virus (BVDV)
Bovine Viral )
] Castanosper Cytopathic
Diarrhoea ) MDBK 367 uM [13]
_ mine Effect Assay
Virus (BVDV)
Human
Immunodefici o
] Celgosivir - - 20+£2.3uM [18]
ency Virus
(HIV-1)
Moloney
Murine Castanosper
) ) - - 1.2 pg/mL [20]
Leukemia mine
Virus

In Vivo Efficacy (Animal Models)

Preclinical studies in animal models, particularly for dengue virus, have shown significant

protective effects.
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. Animal Dosing
Virus Model Compound . Outcome Reference
Model Regimen
100%
50 mg/kg, ]
Lethal ) o ) ) protection
] AG129 Mice Celgosivir twice daily for [O][11][18]
Dengue Virus from lethal
5 days ) ]
infection
50 mg/kg,
Lethal ] o twice daily Effective
) AG129 Mice Celgosivir ) [91[18]
Dengue Virus (48h delayed protection
treatment)
Highly
10, 50, and effective at
Lethal ] Castanosper )
] A/J Mice ] 250 promoting [17][21][22]
Dengue Virus mine ]
mg/kg/day survival (P <
0.0001)
More
10, 25, or 50 protective
Lethal ) . ) )
) AG129 Mice Celgosivir mg/kg twice than a single [11][18]
Dengue Virus )
daily 100 mg/kg
daily dose

Experimental Protocols
Plague Reduction Neutralization Assay (PRNT)

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an

antiviral agent.

o Cell Seeding: Plate a monolayer of susceptible host cells (e.g., BHK-21 or Vero E6 cells) in

multi-well plates and grow to ~80-90% confluency.[19]

 Virus Preparation: Prepare serial dilutions of the virus stock. For antiviral testing, pre-

incubate a fixed concentration of the virus with serial dilutions of the compound (e.g.,

celgosivir or castanospermine) for 1 hour at 37°C.
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« Infection: Remove the growth medium from the cells and inoculate the wells with the virus or
virus-compound mixture. Allow adsorption for 1-2 hours at 37°C.[19]

o Overlay: After incubation, remove the inoculum and add an overlay medium containing a
solidifying agent like methylcellulose or agar. This restricts the spread of the virus to adjacent
cells, leading to the formation of localized plaques.[19]

 Incubation: Incubate the plates for several days (e.g., 3-5 days for Dengue virus) to allow for
plaque formation.

» Staining and Counting: Fix the cells with a solution like 4% formaldehyde. Remove the
overlay and stain the cell monolayer with a dye such as crystal violet, which stains living
cells. Plaques appear as clear zones where cells have been lysed by the virus.

e Analysis: Count the number of plagues in each well. The concentration of the compound that
reduces the number of plaques by 50% (IC50) compared to the untreated virus control is
calculated.

1. Seed Host Cells
(e.g., Vero E6)

3. Infect Cell Monolayer 4. Add Semisolid 5. Incubate 6. Fix and Stain 7. Count Plaques
(1-2 hours) Overlay (3-5 days) (Crystal Violet) & Calculate IC50
2. Prepare Virus +

Compound Dilutions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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